NBD-10007

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

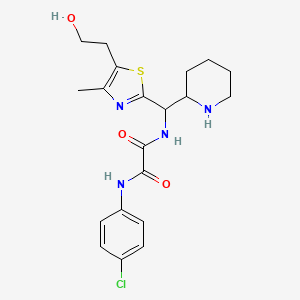

C20H25ClN4O3S |

|---|---|

Molecular Weight |

437.0 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-2-yl]-piperidin-2-ylmethyl]oxamide |

InChI |

InChI=1S/C20H25ClN4O3S/c1-12-16(9-11-26)29-20(23-12)17(15-4-2-3-10-22-15)25-19(28)18(27)24-14-7-5-13(21)6-8-14/h5-8,15,17,22,26H,2-4,9-11H2,1H3,(H,24,27)(H,25,28) |

InChI Key |

CXKXTRRHRJSSBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C(C2CCCCN2)NC(=O)C(=O)NC3=CC=C(C=C3)Cl)CCO |

Origin of Product |

United States |

Foundational & Exploratory

NBD-10007: A Technical Guide to its Mechanism of Action as an HIV-1 Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-10007 is a small-molecule compound that has been identified as a promising inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry. It belongs to a class of compounds that act as CD4 mimetics, targeting the viral envelope glycoprotein (B1211001) gp120. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: CD4 Mimicry and Inhibition of HIV-1 Entry

This compound functions as a CD4 agonist, effectively mimicking the host cell's CD4 receptor, which is the primary receptor for HIV-1.[1] The virus initiates infection by binding its surface glycoprotein, gp120, to the CD4 receptor on target immune cells, primarily T-helper cells. This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4), which is the next critical step for viral entry.

This compound competitively inhibits the binding of gp120 to the host cell's CD4 receptor.[1] It achieves this by inserting into a highly conserved pocket on gp120 known as the Phe43 cavity.[1][2] This cavity is named after the phenylalanine residue at position 43 of the CD4 receptor, which plays a crucial role in the gp120-CD4 interaction. By occupying this critical binding site, this compound physically blocks the attachment of the virus to the host cell, thereby preventing the initial step of HIV-1 infection.

While this compound effectively blocks CD4-dependent viral entry, some studies have indicated that, like other CD4 mimetics, it can act as a CD4 agonist.[1][2] This means it can induce conformational changes in gp120 similar to those induced by CD4 binding. This agonist activity is a potential drawback, as it could theoretically enhance viral entry into cells that do not express CD4 but do express a coreceptor. This characteristic has been a point of consideration in the development of this class of inhibitors.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and related compounds from the primary literature.

| Parameter | Cell Line | Virus Strain | Value | Reference |

| IC50 (50% Inhibitory Concentration) | MT-2 | HIV-1 IIIB (X4-tropic) | 4.2 µM | Curreli F, et al. 2014 |

| CC50 (50% Cytotoxic Concentration) | MT-2 | - | > 62 µM | Curreli F, et al. 2014 |

| Selectivity Index (SI = CC50/IC50) | MT-2 | HIV-1 IIIB (X4-tropic) | >14.8 | Calculated from data in Curreli F, et al. 2014 |

Experimental Protocols

Cell-Cell Fusion Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing the CD4 receptor and a coreceptor.

Materials:

-

Effector Cells: H9 cells chronically infected with HIV-1 IIIB (express gp120 on their surface).

-

Target Cells: MT-2 cells (express CD4 and the CXCR4 coreceptor).

-

Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

-

Detection Reagent: A method to quantify cell fusion, such as a syncytia counting method or a reporter gene assay.

Protocol:

-

Plate target cells (MT-2) in a 96-well plate at a predetermined density.

-

Pre-incubate the target cells with various concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.

-

Add effector cells (H9/HIV-1 IIIB) to the wells containing the target cells and the compound.

-

Co-culture the cells for a period that allows for significant cell-cell fusion to occur (e.g., 24-48 hours).

-

Quantify the extent of cell fusion. This can be done by counting the number of syncytia (large, multinucleated cells formed by the fusion of multiple cells) under a microscope. Alternatively, if using a reporter gene assay, the cells are lysed, and the reporter gene product (e.g., luciferase or β-galactosidase) is measured.

-

The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of fusion inhibition against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Multi-cycle Neutralization Assay)

This assay measures the ability of a compound to inhibit HIV-1 replication over multiple rounds of infection.

Materials:

-

Target Cells: MT-2 cells.

-

Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB).

-

Compound: this compound.

-

Culture Medium: As described above.

-

Detection Method: A method to quantify viral replication, such as a p24 antigen ELISA.

Protocol:

-

Seed MT-2 cells in a 96-well plate.

-

Infect the cells with a known amount of HIV-1 in the presence of serial dilutions of this compound.

-

Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 4 days).

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of viral p24 antigen in the supernatant using a commercial ELISA kit. The p24 antigen is a core protein of HIV-1 and its concentration is proportional to the amount of virus.

-

The IC50 value is determined by plotting the percentage of inhibition of p24 production versus the compound concentration.

X-ray Crystallography

This technique was used to determine the three-dimensional structure of this compound in complex with the HIV-1 gp120 core protein.

Protocol Outline:

-

Protein Expression and Purification: A truncated version of the HIV-1 gp120 core protein from a specific clade (e.g., clade A/E 93TH057 with a H375S mutation to facilitate binding) is expressed in a suitable expression system (e.g., mammalian cells) and purified to high homogeneity.[3]

-

Co-crystallization: The purified gp120 core protein is mixed with an excess of this compound. This mixture is then subjected to crystallization screening using various precipitants, buffers, and temperatures to find conditions that promote the growth of well-ordered crystals.

-

Data Collection: A single crystal is selected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the atoms in the crystal, and the diffraction pattern is recorded on a detector.[3]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. The known amino acid sequence of gp120 and the chemical structure of this compound are then fitted into the electron density map. The resulting model is refined to obtain a final, high-resolution three-dimensional structure.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental processes described in this guide.

Caption: HIV-1 entry mechanism and its inhibition by this compound.

Caption: Experimental workflow for the cell-cell fusion inhibition assay.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]

NBD-10007: A Technical Guide to its Spectral Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of the NBD (nitrobenzofurazan) fluorophore, the core component of the anti-HIV-1 agent NBD-10007. While specific spectral data for this compound is not publicly available, this document summarizes the well-characterized properties of the NBD moiety, which are foundational to understanding the fluorescence-based analysis of this compound. Furthermore, it details the experimental protocols for characterizing such fluorescent compounds and illustrates the known mechanism of action of this compound as a CD4 mimetic.

Spectral Properties of the NBD Fluorophore

The spectral characteristics of the NBD fluorophore are highly sensitive to its local environment, making it a valuable tool for probing molecular interactions. The fluorescence of NBD is known to be significantly quenched in aqueous environments and enhanced in hydrophobic (nonpolar) media. This solvatochromism is a key feature to consider in experimental design and data interpretation.

| Spectral Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~467 nm | Methanol |

| Emission Maximum (λem) | ~538 nm | Methanol |

| Molar Extinction Coefficient (ε) | ~20,000 M⁻¹cm⁻¹ | Not specified |

| Quantum Yield (Φ) | Environmentally dependent | Low in water, high in nonpolar solvents |

Note: The values presented are typical for the NBD fluorophore and may vary for the specific compound this compound depending on its precise chemical structure and the experimental conditions.

Experimental Protocols

Determination of Absorption and Emission Spectra

This protocol outlines the general procedure for measuring the absorption and fluorescence emission spectra of a fluorescent compound like an NBD derivative.

Instrumentation:

-

UV-Visible Spectrophotometer

-

Fluorometer

Reagents:

-

High-purity solvent (e.g., methanol, ethanol, or a buffered aqueous solution)

-

The fluorescent compound of interest (e.g., this compound)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.05 at the excitation wavelength to avoid inner filter effects.

-

Absorption Spectrum Measurement:

-

Use the spectrophotometer to scan a range of wavelengths (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λabs). This will be used as the excitation wavelength for the emission scan.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the λabs determined in the previous step.

-

Scan a range of emission wavelengths starting approximately 10-20 nm above the excitation wavelength to a longer wavelength (e.g., 480-700 nm) to capture the entire emission profile. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the fluorometer to the λem determined in the previous step.

-

Scan a range of excitation wavelengths (e.g., 300-520 nm). The resulting spectrum should resemble the absorption spectrum.

-

Determination of Fluorescence Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is typically determined by a comparative method using a well-characterized standard.

Instrumentation:

-

Fluorometer

-

UV-Visible Spectrophotometer

Reagents:

-

Solvent (must be the same for both sample and standard)

-

Fluorescent compound (sample)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

-

Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances less than 0.1 at the excitation wavelength.

-

Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution and integrate the area under the emission curve.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Mechanism of Action: this compound as a CD4 Mimetic

This compound is an anti-HIV-1 agent that functions as a small-molecule CD4 mimetic. It inhibits viral entry by binding to the HIV-1 envelope glycoprotein (B1211001) gp120 in a manner that mimics the natural binding of the CD4 receptor.[1]

This interaction occurs within a conserved pocket on gp120 known as the "Phe43 cavity". By occupying this site, this compound is thought to induce conformational changes in gp120 that are similar to those triggered by CD4 binding. This can lead to a non-productive state of the viral entry machinery, thus preventing the subsequent steps required for fusion of the viral and host cell membranes. The binding of this compound to gp120 has been characterized by X-ray crystallography, providing a detailed structural basis for its mechanism of action.[1]

References

An In-depth Technical Guide to NBD-10007: A CD4 Agonist and HIV-1 Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NBD-10007, a small molecule identified as a CD4 agonist with anti-HIV-1 activity. The document elucidates its mechanism of action, relevant signaling pathways, and experimental protocols for its evaluation, addressing the core interests of researchers and professionals in drug development and virology.

Introduction to this compound

This compound is a member of the N-phenyl-N'-piperidin-4-yl-oxalamide (NBD) series of compounds.[1][2] It functions as a CD4 mimetic, binding to the HIV-1 envelope glycoprotein (B1211001) gp120.[3][4] This interaction mimics the natural binding of the host cell's CD4 receptor, thereby acting as a CD4 agonist.[3] This agonistic action can inhibit HIV-1 entry into host cells.[3][4] It is crucial to note that while the "NBD" acronym is also commonly used for the fluorescent dye nitrobenzodiazole, This compound is not a known fluorescent compound , and therefore, data on its excitation and emission spectra are not available. The "NBD" in this compound refers to the chemical series to which it belongs.

For informational purposes, the spectral properties of the unrelated NBD (nitrobenzodiazole/nitrobenzofurazan) fluorophore are provided below.

Spectral Properties of the NBD Fluorophore (For Informational Purposes Only)

The following table summarizes the excitation and emission maxima for the common NBD fluorophore. This data does not apply to this compound.

| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) | Solvent/Condition |

| NBD (Nitrobenzofurazan) | 467 | 539 | General |

| NBD-labeled lipids | 470 | 530 | In lipid membranes |

Mechanism of Action and Signaling Pathway

This compound acts as an HIV-1 entry inhibitor by targeting the gp120 subunit of the viral envelope spike.[3][5] The entry of HIV-1 into a host T-cell is a multi-step process initiated by the binding of gp120 to the CD4 receptor on the T-cell surface.[6] This binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[5] Subsequent interaction with the coreceptor leads to further conformational changes in the gp41 subunit, mediating the fusion of the viral and cellular membranes, and allowing the viral capsid to enter the cell.[5]

This compound, as a CD4 agonist, binds to gp120 in a manner that mimics CD4.[3] This can lead to premature conformational changes in the envelope glycoproteins, rendering the virus non-infectious.[7] By occupying the CD4 binding site on gp120, this compound can also directly block the attachment of the virus to CD4+ T-cells.[4]

The signaling pathway below illustrates the mechanism of HIV-1 entry and the point of intervention for this compound.

Experimental Protocols and Workflow

The evaluation of this compound as an HIV-1 entry inhibitor involves a series of in vitro assays to determine its efficacy and mechanism of action. A typical experimental workflow is outlined below.

4.1.1. Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed target cells (e.g., TZM-bl cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

4.1.2. Pseudovirus Neutralization Assay

-

Virus Preparation: Generate HIV-1 pseudoviruses by co-transfecting HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid.

-

Neutralization Reaction: Incubate serial dilutions of this compound with a fixed amount of pseudovirus for 1 hour at 37°C.

-

Infection: Add the virus-compound mixture to TZM-bl cells (which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) and incubate for 48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by comparing the luciferase activity in the presence of the compound to that of the virus control.

4.1.3. Cell-Cell Fusion Assay

-

Effector Cell Preparation: Co-culture HEK293T cells with a plasmid expressing the HIV-1 envelope glycoprotein and a plasmid expressing bacteriophage T7 polymerase.

-

Target Cell Preparation: Culture TZM-bl cells, which contain a luciferase gene under the control of the T7 promoter.

-

Co-culture and Treatment: Co-culture the effector and target cells in the presence of serial dilutions of this compound for 6-8 hours.

-

Luciferase Assay: Measure the luciferase activity as an indicator of cell-cell fusion.

-

Data Analysis: Determine the IC50 for the inhibition of cell-cell fusion.

Quantitative Data

The inhibitory activity of this compound and related compounds has been evaluated against various HIV-1 strains. The following table summarizes representative data.

| Compound | HIV-1 Strain | Assay Type | IC50 (µM) |

| This compound | HXB2 (X4-tropic) | Pseudovirus Neutralization | ~2.5 - 4.5 |

| NBD-09027 | HXB2 (X4-tropic) | Pseudovirus Neutralization | ~2.5 - 4.5 |

| NBD-556 | HXB2 (X4-tropic) | Cell-Cell Fusion | ~3 |

Note: IC50 values can vary depending on the specific experimental conditions and virus strains used.

Conclusion

This compound is a promising small molecule HIV-1 entry inhibitor that functions as a CD4 agonist. Its ability to bind to gp120 and interfere with the viral entry process makes it a valuable tool for research and a potential lead compound for the development of novel antiretroviral therapies. Further studies are warranted to optimize its potency, reduce potential off-target effects, and evaluate its in vivo efficacy. This technical guide provides a foundational understanding of this compound for professionals engaged in the fight against HIV/AIDS.

References

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Escape from Human Immunodeficiency Virus Type 1 (HIV-1) Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Anti-HIV-1 Activity of NBD-10007

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-10007 is a small-molecule CD4 agonist that exhibits anti-HIV-1 activity.[1] It belongs to a series of compounds designed to mimic the interaction of the CD4 receptor with the HIV-1 envelope glycoprotein (B1211001) gp120, thereby inhibiting viral entry into host cells. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to this compound, intended for professionals in the fields of virology and drug development.

Chemical Structure

The definitive chemical structure of this compound is provided below, identified by its CAS number 1375736-65-4.[1]

| Identifier | Value |

| CAS Number | 1375736-65-4 |

| SMILES | O=C(C(NC(C1NCCCC1)C2=NC(C)=C(CCO)S2)=O)NC3=CC=C(C=C3)Cl[1] |

Mechanism of Action: A CD4 Mimetic Approach to HIV-1 Inhibition

This compound functions as a CD4 mimetic, a class of molecules that bind to the HIV-1 envelope glycoprotein gp120 in a manner that imitates the natural interaction with the CD4 receptor on host T-cells. This binding event is a critical first step in the viral entry process.

The binding of this compound to gp120 induces conformational changes in the glycoprotein, which are crucial for the subsequent interaction with a coreceptor (either CCR5 or CXCR4). By occupying the CD4 binding site on gp120, this compound can act as a competitive inhibitor, preventing the virus from attaching to and infecting host cells. X-ray crystallography studies have confirmed that this compound binds within the Phe43 cavity of gp120, a key pocket for CD4 interaction.

Quantitative Data: Antiviral Activity

The antiviral potency of this compound has been evaluated against a panel of HIV-1 Env-pseudotyped viruses in a single-cycle infection assay. The 50% inhibitory concentrations (IC50) are summarized in the table below.

| HIV-1 Pseudovirus Strain | Subtype | IC50 (µM) |

| HXB-2 | B | 2.5 ± 0.2 |

| SF162 | B | 3.1 ± 0.3 |

| BaL | B | 4.2 ± 0.5 |

| JR-FL | B | 3.8 ± 0.4 |

| 92UG037 | A | 5.1 ± 0.6 |

| 92TH023 | A/E | 4.5 ± 0.5 |

Data extracted from Curreli F, et al. Antimicrob Agents Chemother. 2014 Sep;58(9):5478-91.[2]

Experimental Protocols

Single-Round HIV-1 Infectivity Assay

This assay is employed to determine the inhibitory activity of compounds like this compound against HIV-1 entry.

Objective: To measure the dose-dependent inhibition of viral entry by this compound.

Methodology:

-

Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 Tat promoter, are seeded in 96-well plates.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Incubation: The diluted compound is added to the cells and incubated for a short period.

-

Infection: A known amount of HIV-1 Env-pseudotyped virus is added to each well. These viruses are capable of a single round of infection.

-

Further Incubation: The plates are incubated for 48 hours to allow for viral entry and expression of the luciferase reporter gene.

-

Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecules in real-time.

Objective: To quantify the binding interaction between this compound and the HIV-1 gp120 glycoprotein.

Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated.

-

Ligand Immobilization: Recombinant HIV-1 gp120 protein is immobilized on the surface of the sensor chip.

-

Analyte Injection: A solution containing this compound (the analyte) at various concentrations is flowed over the chip surface.

-

Binding Measurement: The binding of this compound to the immobilized gp120 is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

Dissociation: A buffer is flowed over the chip to measure the dissociation of the this compound-gp120 complex.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.

Conclusion

This compound represents a promising lead compound in the development of novel HIV-1 entry inhibitors. Its mode of action as a CD4 mimetic, coupled with its demonstrated in vitro antiviral activity, provides a strong foundation for further optimization and preclinical development. The experimental protocols detailed herein are standard methodologies for the characterization of such compounds and are crucial for advancing our understanding of their therapeutic potential.

References

NBD-10007: A Targeted HIV-1 Entry Inhibitor, Not a General Tool for Lipid Membrane Studies

An in-depth review of scientific literature reveals that NBD-10007 is a highly specific CD4 agonist with documented anti-HIV-1 activity.[1] It functions as a CD4-mimetic, targeting a critical step in the entry of the HIV-1 virus into host cells. However, there is a notable lack of evidence to suggest that this compound is utilized as a general tool for broader lipid membrane studies, a role more commonly associated with molecules bearing the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore.

It appears there may be a misunderstanding regarding the application of this compound. The vast body of research related to "NBD" in the context of lipid membranes focuses on the use of the NBD group as a fluorescent probe. This small, environmentally sensitive fluorophore is chemically attached to various lipids, such as phospholipids (B1166683) (e.g., NBD-PE), cholesterol, and fatty amines, to investigate the structure, dynamics, and organization of lipid bilayers.

The Role of NBD-Labeled Lipids in Membrane Research

NBD-labeled lipids are extensively used in biophysical and cell biology studies due to the desirable fluorescence characteristics of the NBD group.[2] These fluorescent lipid analogs allow researchers to probe a variety of membrane phenomena, including:

-

Membrane Polarity and Fluidity: The fluorescence emission spectrum of the NBD group is sensitive to the polarity of its microenvironment. This property is exploited to map the polarity gradient across the lipid bilayer.

-

Lipid Trafficking and Distribution: By tracking the movement of NBD-labeled lipids, scientists can study the transport of lipids between organelles and the distribution of lipids between the two leaflets of the membrane.

-

Membrane Fusion and Fission: Assays using NBD-labeled lipids are employed to monitor the mixing of lipid molecules during events like vesicle fusion.

-

Lipid-Protein Interactions: The fluorescence properties of NBD can be altered upon interaction with membrane proteins, providing insights into these associations.

Given the clear distinction between the specific drug this compound and the versatile fluorescent probe NBD, a technical guide on the use of NBD-labeled lipids for lipid membrane studies would be a more scientifically accurate and data-rich resource. Such a guide would include:

-

Quantitative Data on NBD-Labeled Lipids: A summary of key photophysical properties, such as excitation and emission maxima, quantum yields, and fluorescence lifetimes in various lipid environments.

-

Detailed Experimental Protocols: Methodologies for preparing liposomes with NBD-labeled lipids, performing fluorescence spectroscopy and microscopy experiments, and analyzing the resulting data.

-

Visualizations of Key Concepts: Diagrams illustrating the principles of fluorescence quenching, Förster Resonance Energy Transfer (FRET), and the application of NBD probes in studying membrane dynamics.

Should you be interested in a comprehensive technical guide on the application of NBD-labeled lipids in membrane research, we can proceed with compiling and presenting the extensive information available on that topic.

References

Applications of NBD Derivatives in Cell Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzoxadiazole (NBD) derivatives are a versatile class of fluorescent probes widely utilized in cell biology to investigate a multitude of cellular processes. Their relatively small size and environment-sensitive fluorescence make them invaluable tools for labeling and tracking lipids, proteins, and amines. This technical guide provides a comprehensive overview of the core applications of NBD derivatives, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate their effective implementation in research and drug development.

Core Applications of NBD Derivatives

NBD derivatives have become indispensable in cell biology due to their favorable photophysical properties. The fluorescence of the NBD group is highly sensitive to the polarity of its microenvironment, exhibiting weak fluorescence in aqueous environments and strong fluorescence in hydrophobic media.[1] This property is particularly useful for studying membrane dynamics and protein-ligand interactions.

Key applications include:

-

Fluorescent Labeling of Lipids: NBD is frequently conjugated to lipids such as cholesterol, ceramides, and phospholipids (B1166683) to study their trafficking, metabolism, and localization within cellular membranes.[2][3][4]

-

Protein and Peptide Labeling: NBD-Cl and NBD-F are reactive derivatives that readily label primary and secondary amines in proteins and peptides, enabling studies of their structure, function, and interactions.[5][6]

-

Membrane Dynamics Studies: NBD-labeled lipids are extensively used to investigate membrane fluidity, lipid domains (rafts), and the dynamics of lipid movement between leaflets of the membrane (flippase activity).[7][8]

-

Derivatization for Analytical Chemistry: NBD-Cl and NBD-F are widely used as pre- and post-column derivatization reagents in High-Performance Liquid Chromatography (HPLC) for the sensitive detection of amines and amino acids.[5][9]

-

Apoptosis Studies: NBD-labeled phosphatidylserine (B164497) can be used to identify and discriminate between early and late apoptotic cells.[10]

Data Presentation: Photophysical Properties of NBD Derivatives

The selection of an appropriate NBD derivative is critical for successful experimental outcomes. The following table summarizes the key photophysical properties of commonly used NBD derivatives.

| NBD Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Solvent/Environment |

| NBD-NHMe | - | - | 0.04 | - | Water |

| NBD-NMe2 | - | - | 0.008 | - | Water |

| NBD-PE | 463 | 536 | - | - | - |

| NBD-cholesterol | - | - | - | - | Membranes |

| NBD-C6-Ceramide | 466 | 536 | - | - | - |

| NBD-X | 466 | 535 | - | - | Methanol (B129727) |

| NBD-F | 470 | 530 | - | - | - |

| NBD-Cl adducts | 464 | 512 | - | - | Aqueous solutions |

Experimental Protocols

Labeling of the Golgi Apparatus with NBD C6-Ceramide

This protocol describes the staining of the Golgi apparatus in living cells using a fluorescent ceramide analog.

Materials:

-

NBD C6-Ceramide

-

Defatted Bovine Serum Albumin (BSA)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Ethanol

-

Cells grown on glass coverslips

Procedure:

-

Preparation of NBD C6-Ceramide-BSA Complex:

-

Prepare a 1 mM stock solution of NBD C6-Ceramide in ethanol.

-

In a glass tube, evaporate the desired amount of the stock solution to dryness under a stream of nitrogen gas.

-

Resuspend the dried lipid in a small volume of ethanol.

-

Add the ethanolic solution to a solution of fatty acid-free BSA in HBSS (e.g., 0.34 mg/mL) while vortexing to create a 5 µM NBD C6-Ceramide-BSA complex.[11]

-

-

Cell Labeling:

-

Wash the cells grown on coverslips twice with HBSS.

-

Incubate the cells with the NBD C6-Ceramide-BSA complex in HBSS for 30 minutes at 4°C.[11]

-

Wash the cells three times with cold HBSS to remove the labeling solution.

-

Add fresh, pre-warmed complete cell culture medium to the cells and incubate for 30 minutes at 37°C to allow for transport to the Golgi.[11]

-

-

Imaging:

-

Wash the cells with fresh medium.

-

Mount the coverslip on a microscope slide.

-

Visualize the fluorescently labeled Golgi apparatus using a fluorescence microscope with a filter set appropriate for NBD (Excitation ~466 nm, Emission ~536 nm).[1]

-

Analysis of Sphingolipid Metabolism using NBD C6-Ceramide and HPLC

This protocol outlines a method to study the metabolic fate of ceramide by tracking the conversion of NBD C6-Ceramide to its fluorescent metabolites.[2][3]

Materials:

-

NBD C6-Ceramide

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform (B151607)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Incubate the cells with medium containing NBD C6-Ceramide (typically 1-5 µM) for a specified time (e.g., 1-4 hours) at 37°C.[2]

-

-

Lipid Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells in PBS and pellet them by centrifugation.

-

Extract the lipids from the cell pellet using a mixture of chloroform and methanol (e.g., 2:1 v/v).

-

-

HPLC Analysis:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for HPLC injection (e.g., methanol/chloroform).

-

Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

-

Separate the fluorescent lipid species using an appropriate gradient of mobile phases.

-

Detect the NBD-labeled lipids using a fluorescence detector set to the excitation and emission maxima of NBD.

-

Quantify the peaks corresponding to NBD C6-Ceramide and its metabolites (e.g., NBD-sphingomyelin, NBD-glucosylceramide).[3]

-

References

- 1. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ceramide Signaling Pathway [m.antpedia.com]

- 10. researchgate.net [researchgate.net]

- 11. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to NBD-Based Fluorophores as Environmental Sensors

For Researchers, Scientists, and Drug Development Professionals

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore and its derivatives have emerged as versatile tools in the development of fluorescent probes for a wide array of analytes. Their intrinsic sensitivity to the local environment, coupled with their reactivity towards specific functional groups, makes them ideal candidates for the design of chemosensors for environmental monitoring. This technical guide provides an in-depth overview of the core principles, applications, and experimental considerations for utilizing NBD-based probes in the detection of environmental pollutants. While the specific compound NBD-10007 is identified as a CD4 agonist with anti-HIV-1 activity, the broader class of NBD-containing molecules offers significant potential in environmental sensing.

The fluorescence of NBD compounds is highly dependent on the surrounding medium; they are typically non-fluorescent in aqueous environments and exhibit strong fluorescence in hydrophobic media. This solvatochromic behavior is a key principle behind their use as sensors. Furthermore, the strong electron-withdrawing nature of the nitro group in the NBD scaffold makes the 4-position susceptible to nucleophilic aromatic substitution, a reaction mechanism frequently exploited in probe design.

Core Sensing Mechanisms

NBD-based environmental sensors primarily operate through two key mechanisms:

-

Intramolecular Charge Transfer (ICT): The NBD core consists of an electron-donating group and a strong electron-withdrawing nitro group. Upon excitation, a charge transfer occurs, and the resulting fluorescence is highly sensitive to the polarity of the microenvironment. Binding of an analyte can alter this microenvironment, leading to a detectable change in fluorescence intensity or wavelength.

-

Photoinduced Electron Transfer (PET): In some probe designs, the NBD fluorophore is linked to a recognition moiety that can act as a PET quencher. In the "off" state, the fluorescence of the NBD is quenched. Upon binding of the target analyte to the recognition site, the PET process is inhibited, leading to a "turn-on" of fluorescence.

Applications in Environmental Sensing

The versatility of the NBD scaffold has led to the development of probes for various environmental pollutants, most notably heavy metal ions and reactive sulfur species.

Detection of Heavy Metal Ions

Heavy metal contamination of water sources poses a significant threat to environmental and human health. NBD-based fluorescent probes offer a sensitive and selective means for their detection.

A notable example is the development of NBD-based sensors for mercury (Hg²⁺). These probes are often designed with a specific chelating agent that selectively binds to Hg²⁺. This binding event perturbs the electronic properties of the NBD fluorophore, resulting in a distinct change in its fluorescence signal. Similarly, NBD-derived chemosensors have been successfully employed for the detection of copper (Cu²⁺) ions.[1]

Table 1: Performance of NBD-Based Probes for Heavy Metal Ion Detection

| Analyte | Probe Name/Type | Limit of Detection (LOD) | Solvent System | Reference |

| Hg²⁺ | NBD-MPA | 0.8 nM | ACN/HEPES buffer | [2] |

| Cu²⁺ | NBD-derived turn-on probe | Not Specified | MeCN– H₂O | [1] |

Detection of Hydrogen Sulfide (B99878) (H₂S)

Hydrogen sulfide is a toxic gas and an important environmental analyte. NBD-based probes have been designed to react specifically with H₂S, leading to a colorimetric or fluorescent response.[3] The sensing mechanism often involves the thiolysis of an NBD ether or amine by H₂S, which releases a highly fluorescent NBD-thiol derivative.[3][4]

Table 2: Performance of NBD-Based Probes for Hydrogen Sulfide Detection

| Probe Name/Type | Limit of Detection (LOD) | Fluorescence Enhancement | Response Time | Reference |

| NBD Ether-based Probe 1 | Not Specified | >1000-fold | Not Specified | [3] |

| NBD Ether of 7-hydroxycoumarin | 0.12 µM | Not Specified | ~2 minutes | [4] |

| Fluorescein-NBD probe 7 | Not Specified | 65-fold | Not Specified | [4] |

Experimental Protocols

The following provides a generalized methodology for the use of NBD-based fluorescent probes for the detection of environmental analytes. Specific protocols will vary depending on the probe and the target analyte.

General Protocol for Fluorescence-Based Detection

-

Probe Preparation: Dissolve the NBD-based fluorescent probe in an appropriate organic solvent (e.g., DMSO, acetonitrile) to create a stock solution.

-

Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer (e.g., PBS, HEPES) to the final working concentration. The choice of buffer and pH is critical and should be optimized for the specific probe and analyte.

-

Sample Preparation: Prepare the environmental sample (e.g., water sample, soil extract) by filtering or other appropriate means to remove particulate matter.

-

Fluorescence Measurement:

-

To a cuvette containing the probe working solution, add a known volume of the prepared environmental sample.

-

Mix thoroughly and allow for an appropriate incubation time for the reaction between the probe and the analyte to occur.

-

Measure the fluorescence intensity at the predetermined excitation and emission wavelengths using a spectrofluorometer.

-

-

Quantification: Generate a calibration curve by measuring the fluorescence response of the probe to a series of standard solutions of the target analyte. The concentration of the analyte in the environmental sample can then be determined by interpolating its fluorescence reading on the calibration curve.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key concepts in the application of NBD-based environmental sensors.

Caption: Reaction pathway for H₂S detection using an NBD-ether probe.

Caption: General experimental workflow for analyte detection.

Caption: Core components of a typical NBD-based fluorescent probe.

References

- 1. A 7-nitrobenz-2-oxa-1,3-diazole based highly sensitive and selective turn-on chemosensor for copper(ii) ion with intracellular application without cytotoxicity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NBD-based colorimetric and fluorescent turn-on probes for hydrogen sulfide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety and Handling of NBD Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction: The nitrobenzoxadiazole (NBD) scaffold is a versatile chemical entity with significant applications in biomedical research and drug development. Renowned for its environmentally sensitive fluorescence, the NBD moiety is a cornerstone in the design of fluorescent probes for biomolecular sensing and cellular imaging. Beyond its utility as a reporter group, NBD-containing compounds have emerged as potent modulators of critical biological pathways, demonstrating therapeutic potential in oncology, immunology, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the safety, handling, and diverse applications of NBD compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Section 1: Safety and Handling of NBD Compounds

Proper handling and safety precautions are paramount when working with any chemical substance. While the toxicity of NBD compounds can vary depending on the specific derivative, a general understanding of their reactivity and potential hazards is crucial.

General Safety Precautions

The most common NBD starting material, 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), is an irritant and should be handled with care.[1] Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye irritation.[1]

-

Hand Protection: Nitrile gloves should be worn to prevent skin contact.[1]

-

Body Protection: A laboratory coat is essential to protect from splashes and spills.[1]

Engineering Controls:

-

Work with NBD compounds, especially volatile or powdered forms, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]

-

An eyewash station and safety shower should be readily accessible.[1]

Storage and Stability

NBD compounds should be stored in tightly sealed containers in a cool, dry, and dark place, away from strong oxidizing agents.[1] Many NBD derivatives are light-sensitive and can degrade over time, leading to a decrease in fluorescence or reactivity.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek medical attention immediately.[1]

Section 2: Physicochemical and Biological Properties of NBD Compounds

The utility of NBD compounds stems from their unique chemical and photophysical properties, as well as their diverse biological activities.

Reactivity Profile

The core of NBD's reactivity lies in the electrophilic nature of the carbon atom at the 4-position of the benzoxadiazole ring, which is activated by the strong electron-withdrawing nitro group.[2] This facilitates nucleophilic aromatic substitution (SNAr) reactions, most notably with primary and secondary amines and thiols.[2][3] This reaction is the foundation for their widespread use as labeling agents. NBD-F (4-fluoro-7-nitrobenzofurazan) is significantly more reactive than NBD-Cl.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of representative NBD compounds.

Table 1: Fluorescence Properties of Selected NBD Derivatives

| Compound | Solvent/Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| NBD-amine adducts | Aqueous solution | ~464 | ~512 | - | [4] |

| NBD-NMe₂ | Water | - | - | 0.008 | [2] |

| NBD-NHMe | Water | - | - | 0.04 | [2] |

| NBD-Pen | - | - | - | - | [5] |

| NBD-X PE | - | 465 | 535 | - | [5] |

| NBSD analog | - | 510 | 606 | 0.2 | [6] |

Table 2: Cytotoxicity of Selected NBD Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| NBD-2a-d | MCF-7 | Breast Cancer | Not specified, but showed cytotoxicity | [7] |

| Plumbagin | A431 (cisplatin-resistant) | Cervix Squamous Carcinoma | 3.5 | [8] |

| Plumbagin | C13 (cisplatin-resistant) | Ovarian Carcinoma | 5.4 | [8] |

| KHF16 | MCF7 | Breast Cancer | 5.6 | [9] |

| KHF16 | MDA-MB-231 | Breast Cancer | 6.8 | [9] |

| KHF16 | MDA-MB-468 | Breast Cancer | 9.2 | [9] |

| Compound 1 | HTB-26 | Breast Cancer | 10-50 | [10] |

| Compound 1 | PC-3 | Pancreatic Cancer | 10-50 | [10] |

| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10-50 | [10] |

| Compound 2 | HTB-26 | Breast Cancer | 10-50 | [10] |

| Compound 2 | PC-3 | Pancreatic Cancer | 10-50 | [10] |

| Compound 2 | HepG2 | Hepatocellular Carcinoma | 10-50 | [10] |

Table 3: Antiviral Activity of NBD-based HIV-1 Entry Inhibitors

| Compound | Assay | IC₅₀ (µM) | Reference |

| NBD-556 | Cell-cell fusion | ~2.5-4.5 | [5] |

| NBD-09027 | Cell-cell fusion | ~2.5-4.5 | [5] |

| NBD-11008 | Cell-cell fusion | ~2.5-4.5 | [5] |

| NBD-14204 | HIV-1 clinical isolates | 0.24-0.9 | [11] |

Section 3: Key Experimental Protocols

This section provides detailed methodologies for common applications of NBD compounds in research settings.

Protocol for Fluorescent Labeling of Proteins with NBD-Cl

This protocol describes the selective labeling of the N-terminal α-amino group of a protein.

Materials:

-

Purified protein with an unacetylated N-terminus

-

NBD-Cl (4-chloro-7-nitrobenzofurazan)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

50 mM HEPES buffer, pH 7.5

-

Size-exclusion chromatography column (e.g., PD-10)

Procedure:

-

Prepare a stock solution of NBD-Cl in DMSO.

-

Dilute the protein to a final concentration of 6 µM in 50 mM HEPES buffer (pH 7.5).

-

Add the NBD-Cl stock solution to the protein solution to a final concentration of 0.5 mM.

-

Incubate the reaction mixture at 4°C. Monitor the reaction progress by measuring the fluorescence increase (Excitation: ~470 nm, Emission: ~520 nm).

-

Once the reaction is complete, remove the unreacted NBD-Cl using a size-exclusion chromatography column equilibrated with the desired buffer.

-

The labeled protein is now ready for downstream applications.

Note: The optimal pH for selective N-terminal labeling is around neutral pH. At higher pH values, labeling of lysine (B10760008) residues may occur.[12][13]

Protocol for Cellular Uptake Assay using NBD-labeled Lipids

This protocol outlines a method to visualize and quantify the internalization of NBD-labeled lipids in mammalian cells using confocal microscopy.[14][15][16]

Materials:

-

Adherent mammalian cells

-

Cell culture medium

-

NBD-labeled lipid (e.g., NBD-phosphatidylcholine)

-

Confocal microscope

Procedure:

-

Cell Preparation: Seed mammalian cells on glass-bottom dishes and culture until they reach the desired confluency.

-

NBD-lipid Preparation: Prepare a stock solution of the NBD-labeled lipid in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in cell culture medium to the desired final concentration.

-

Cell Labeling: Remove the culture medium from the cells and wash with a suitable buffer. Add the NBD-lipid containing medium to the cells and incubate for the desired time at the appropriate temperature (e.g., 37°C).

-

Imaging: After incubation, wash the cells to remove excess NBD-lipid. Acquire images using a confocal microscope with appropriate filter sets for NBD fluorescence (Excitation: ~460 nm, Emission: ~535 nm).

-

Data Analysis: Quantify the internalized fluorescence using image analysis software.

Section 4: NBD Compounds in Modulating Signaling Pathways

Certain NBD derivatives have been specifically designed to interact with and modulate key cellular signaling pathways, demonstrating their potential as therapeutic agents.

Inhibition of the NF-κB Pathway by NBD Peptides

The transcription factor NF-κB is a central regulator of inflammation, immunity, and cell survival.[17] Its activation is controlled by the IκB kinase (IKK) complex, which consists of catalytic subunits (IKKα and IKKβ) and a regulatory subunit, NEMO (NF-κB essential modifier).[18][19] A short peptide derived from the NEMO-binding domain (NBD) of IKKβ can disrupt the interaction between NEMO and the IKK complex, thereby inhibiting cytokine-induced NF-κB activation.[18][19][20]

NBD Compounds as HIV-1 Entry Inhibitors

A class of small-molecule NBD compounds, such as NBD-556, has been identified as potent inhibitors of HIV-1 entry.[21][22] These compounds act as CD4 mimetics, binding to a conserved cavity on the viral envelope glycoprotein (B1211001) gp120, known as the Phe43 cavity.[23][24] This binding event prevents the interaction of gp120 with the host cell's CD4 receptor, a critical first step in viral entry.[5][21]

Section 5: Conclusion

NBD compounds represent a powerful and versatile class of molecules with broad applications in research and development. Their unique fluorescent properties make them indispensable tools for probing complex biological systems, while their ability to modulate key signaling pathways has opened new avenues for therapeutic intervention. A thorough understanding of their safety, handling, and multifaceted biological activities is essential for harnessing their full potential. This guide provides a foundational resource for researchers, scientists, and drug development professionals working with these remarkable compounds.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. interchim.fr [interchim.fr]

- 5. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy | Semantic Scholar [semanticscholar.org]

- 15. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NEMO-binding domain peptide inhibition of inflammatory signal-induced NF-κB activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective inhibition of NF-kappaB activation by a peptide that blocks the interaction of NEMO with the IkappaB kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation | PLOS Biology [journals.plos.org]

- 20. Use of cell permeable NBD peptides for suppression of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apexbt.com [apexbt.com]

- 22. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]

NBD-10007: A Technical Overview of a Novel CD4-Mimetic HIV-1 Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBD-10007 is a small-molecule compound identified as a potential anti-HIV-1 agent that functions as a CD4 agonist. It belongs to a series of compounds designed to mimic the interaction of the human CD4 receptor with the HIV-1 envelope glycoprotein (B1211001) gp120, thereby inhibiting viral entry into host cells. This document provides a technical summary of the discovery, mechanism of action, and available preclinical data for this compound, based on publicly accessible research. It is important to note that detailed experimental protocols and comprehensive quantitative data are limited in the public domain, with most information stemming from a key study by Curreli et al. (2014).

Discovery and Development

The discovery of this compound is part of a broader research effort to develop small-molecule HIV-1 entry inhibitors that target the highly conserved Phe43 cavity on the gp120 glycoprotein.[1][2] This initiative originated from the identification of earlier lead compounds, NBD-556 and NBD-557.[1][2][3] The development strategy has been characterized by iterative cycles of structure-based design, chemical synthesis, and antiviral activity screening to enhance potency and optimize the pharmacological profile of these CD4 mimetics.[3] this compound emerged from this systematic optimization process as a compound of interest for which detailed structural information was obtained.[1][2]

Mechanism of Action

This compound functions as a CD4 agonist, mimicking the binding of the native CD4 receptor to the HIV-1 gp120 envelope glycoprotein.[1][4] The entry of HIV-1 into a host cell is initiated by the attachment of gp120 to the CD4 receptor on the cell surface, which triggers conformational changes in gp120, allowing it to bind to a coreceptor (CCR5 or CXCR4).[2][5] This sequence of events leads to the fusion of the viral and cellular membranes.

This compound competitively inhibits this initial step by occupying a critical binding site on gp120, the Phe43 cavity.[1][2] X-ray crystallography studies have confirmed that this compound inserts its hydrophobic groups into this cavity.[1][2] While it effectively mimics CD4 binding, the interaction is not identical. Specifically, the basic nitrogen of this compound's piperidine (B6355638) ring is positioned near the D368 residue of gp120 but does not form a hydrogen bond or salt bridge, which may contribute to its suboptimal antagonist properties and classification as a CD4 agonist.[1][2] This agonist activity is considered a potentially unfavorable characteristic for a therapeutic agent.[1][2]

Signaling Pathway Diagram

Caption: HIV-1 entry pathway and its inhibition by this compound.

Preclinical Data

The available preclinical data for this compound is primarily from in vitro studies and structural analysis.

Antiviral Activity

This compound, along with other compounds in its series, has demonstrated antiviral activity against a diverse range of HIV-1 strains. The table below summarizes the reported findings.

| Parameter | Finding | Reference |

| Compound Class | Small-molecule CD4 mimetic | [1][2] |

| Target | HIV-1 gp120 envelope glycoprotein (Phe43 cavity) | [1][2] |

| In Vitro Potency | Low-micromolar inhibition against a panel of 53 reference HIV-1 Env pseudoviruses | [1][2] |

| Spectrum of Activity | Active against diverse clades of clinical isolates | [1][2] |

Note: Specific IC50 values for this compound against different viral strains are not detailed in the referenced abstracts.

Structural Biology

A significant milestone in the development of this compound was the determination of its crystal structure in complex with the HIV-1 gp120 core.

| Parameter | Data | Reference |

| Technique | X-ray Crystallography | [1][2][5] |

| Resolution | ~2.2 Å | [5] |

| Key Finding | Confirmed binding mode within the Phe43 cavity of gp120, mimicking the interaction of Phe43 of the CD4 receptor. | [1][2][5] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies involving this compound are not fully available in the public domain. The following represents a generalized workflow based on the methodologies described in the primary literature for similar compounds.[2]

Generalized Experimental Workflow for Antiviral Assay

Caption: Generalized workflow for a single-cycle HIV-1 infectivity assay.

Methodology Overview:

-

Single-Cycle Infectivity Assay: The antiviral activity of the NBD series of compounds was assessed using a single-cycle HIV-1 infectivity assay.[1][2] This typically involves Env-pseudotyped viruses, which are capable of a single round of infection, and a cell line (like TZM-bl) that expresses HIV receptors and contains a reporter gene (e.g., luciferase) under the control of the HIV-1 LTR promoter. Infection leads to the expression of the reporter gene, and the level of expression is measured to quantify infectivity. The reduction in reporter signal in the presence of the inhibitor is used to determine its potency.

-

X-ray Crystallography: To understand the binding mode, this compound was co-crystallized with the core of the HIV-1 gp120 protein.[1][2][5] The resulting crystal structure was determined by X-ray diffraction to reveal the precise molecular interactions between the compound and its target.

Clinical Development

As of the latest available information, there is no evidence to suggest that this compound has entered into human clinical trials. Its development status remains at the preclinical research stage.

Conclusion and Future Directions

This compound is a structurally characterized, small-molecule CD4 mimetic that inhibits HIV-1 entry by targeting the Phe43 cavity of gp120. While it has demonstrated low-micromolar potency against a range of HIV-1 isolates in vitro, its development is challenged by its CD4 agonist properties, which could have unfavorable physiological consequences. Future research would likely focus on modifying the chemical structure of the NBD series to eliminate agonist activity and enhance antagonist properties, thereby improving its potential as a therapeutic candidate for the treatment of HIV-1 infection.

References

- 1. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of Small-molecule HIV Entry Inhibitors Specifically Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: NBD-10007 for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-10007 is a small molecule that has been identified as a CD4 agonist with anti-HIV-1 activity.[1] The molecule is conjugated to a 7-nitrobenz-2-oxa-1,3-diazole (NBD) group, a well-established environmentally sensitive fluorophore. The NBD moiety exhibits weak fluorescence in aqueous environments but becomes brightly fluorescent in hydrophobic or nonpolar environments, such as cellular membranes.[2][3] This property makes NBD-labeled compounds, including this compound, potentially valuable tools for fluorescent imaging in biological systems to study cellular uptake, localization, and dynamics.[4][5][6][7][8]

These application notes provide a proposed protocol for utilizing this compound as a fluorescent probe for cell staining. As a specific, validated protocol for this compound in this application is not widely published, the following methodologies are based on general principles for staining with NBD-labeled compounds and should be considered a starting point for experimental optimization.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the NBD fluorophore based on available literature.

| Parameter | Value | Cell Type / Conditions | Source |

| This compound Cytotoxicity (IC50) | 4.2 µM | Human MT2 cells (4-day XTT assay) | [1] |

| NBD Fluorophore Excitation Max | ~467 nm | [9] | |

| NBD Fluorophore Emission Max | ~538 nm | [9] | |

| NBD Fluorophore Laser Line | 488 nm | [9] | |

| NBD Fluorophore Common Filter | 525/50 nm | [9] |

Signaling Pathway and Mechanism of Action

This compound is characterized as a CD4 agonist. In the context of HIV-1 entry, CD4 is the primary receptor for the virus. The viral envelope glycoprotein, gp120, binds to CD4, which triggers conformational changes in gp120, allowing it to then bind to a coreceptor (CCR5 or CXCR4). This sequence of events leads to membrane fusion and viral entry. As a CD4 agonist, this compound is thought to mimic the binding of gp120 to CD4, potentially interfering with this process and exhibiting anti-viral activity.[1]

Caption: this compound as a CD4 agonist, inhibiting HIV-1 gp120 binding.

Experimental Protocols

The following are proposed protocols for staining live and fixed cells with this compound. Note: These are general guidelines and may require optimization for specific cell types and experimental conditions.

I. Reagent Preparation

-

This compound Stock Solution:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Culture Medium:

-

Use the appropriate complete cell culture medium for your cells of interest.

-

-

Fixation Solution (for fixed cells):

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), pH 7.4.

-

-

Permeabilization Solution (for fixed cells):

-

0.1% Triton X-100 in PBS.

-

-

Wash Buffer:

-

Phosphate-buffered saline (PBS), pH 7.4.

-

II. Live Cell Staining Protocol

This protocol is designed for imaging the uptake and localization of this compound in living cells.

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.

-

Allow cells to adhere and grow to the desired confluency (typically 60-80%).

-

-

Preparation of Staining Solution:

-

On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration range of 1-5 µM is recommended.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Add the this compound staining solution to the cells.

-

Incubate at 37°C in a CO2 incubator for a suggested time of 15-60 minutes. Incubation time should be optimized.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or complete medium to remove unbound this compound.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or PBS to the cells.

-

Image the cells immediately using a fluorescence microscope with appropriate filters for the NBD fluorophore (Excitation/Emission: ~467/538 nm).

-

III. Fixed Cell Staining Protocol

This protocol is for visualizing this compound in cells that have been fixed.

-

Cell Seeding:

-

Follow the same procedure as for live cell staining.

-

-

Staining (Stain-Then-Fix):

-

Follow steps 2 and 3 from the Live Cell Staining Protocol to incubate the live cells with this compound.

-

-

Washing:

-

Aspirate the staining solution and wash the cells twice with PBS.

-

-

Fixation:

-

Aspirate the wash buffer.

-

Add 4% PFA and incubate for 15 minutes at room temperature.

-

-

Permeabilization (Optional):

-

If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Final Washes and Mounting:

-

Wash the cells two to three times with PBS.

-

Mount the coverslips with an appropriate mounting medium, with or without a nuclear counterstain like DAPI.

-

-

Imaging:

-

Image the cells using a fluorescence microscope.

-

Experimental Workflow Diagram

Caption: General experimental workflow for live and fixed cell staining with this compound.

Considerations and Optimization

-

Concentration: The optimal concentration of this compound may vary between cell types. It is advisable to perform a concentration-response experiment (e.g., 0.5 µM to 10 µM) to determine the best signal-to-noise ratio while minimizing potential cytotoxicity.[1]

-

Incubation Time: The kinetics of uptake can differ. A time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) is recommended to identify the optimal incubation period.

-

Cell Health: Monitor cell morphology throughout the experiment to ensure that the staining procedure is not adversely affecting cell viability.

-

Controls: Include unstained control cells to assess autofluorescence.

-

Photostability: The NBD fluorophore is moderately photostable.[2] To minimize photobleaching, reduce exposure times and use appropriate neutral density filters during imaging.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fluorescently labelled quaternary ammonium compound (NBD-DDA) to study resistance mechanisms in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 9. FluoroFinder [app.fluorofinder.com]

Application Notes and Protocols for NBD-10007 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-10007 is a synthetic small molecule that functions as an agonist of the CD4 receptor, playing a crucial role in HIV-1 research as an entry inhibitor.[1][2] Its intrinsic fluorescence, conferred by the nitrobenzoxadiazole (NBD) group, allows for its direct detection in various biological assays, including flow cytometry. The NBD fluorophore has an excitation maximum of approximately 467 nm and an emission maximum of around 538 nm, making it compatible with standard flow cytometry laser and filter sets, typically the blue laser (488 nm) and a FITC or GFP emission filter.[3][4][5]

These application notes provide a detailed, proposed protocol for the utilization of this compound in flow cytometry for studying its binding to CD4-expressing cells. This method can be adapted to quantify receptor-ligand interactions, screen for competitive binders, and assess the expression of CD4 on various cell types.

Principle of Application

Flow cytometry is a powerful technique for the analysis of single cells in a heterogeneous population.[6][7][8] When a fluorescently labeled ligand, such as this compound, is incubated with a cell suspension, it will bind to its target receptor, CD4, on the cell surface. The intensity of the fluorescence emitted by the cell-bound this compound is directly proportional to the number of binding sites. A flow cytometer can then measure this fluorescence on a cell-by-cell basis, providing quantitative data on the receptor expression and ligand interaction.[9][10]

Data Presentation

Spectral Properties of this compound

| Parameter | Wavelength (nm) |

| Maximum Excitation | ~467 |

| Maximum Emission | ~538 |

Biological Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| MT2 | Cytotoxicity | IC50 | 4.2 µM | [1] |

Experimental Protocols

Protocol 1: Direct Staining of Suspension Cells with this compound for Flow Cytometry

This protocol outlines a general procedure for staining CD4-expressing cells (e.g., T-lymphocytes, monocytes) with this compound.

Materials:

-

This compound

-

CD4-positive cells (e.g., Jurkat, MT-2, or peripheral blood mononuclear cells - PBMCs)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Flow Cytometry Staining Buffer (PBS with 1-2% Bovine Serum Albumin or Fetal Bovine Serum and 0.05% sodium azide)

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometry tubes

Procedure:

-

Cell Preparation:

-

Harvest cells and wash once with cold PBS.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.

-

-

Staining with this compound:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Dilute the this compound stock solution in Flow Cytometry Staining Buffer to the desired final concentration. Note: The optimal concentration should be determined empirically by titration, starting with a range from 0.1 µM to 10 µM.

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to each flow cytometry tube.

-

Add the appropriate volume of the diluted this compound to each tube.

-

Incubate for 30-60 minutes at 4°C, protected from light. Note: Incubation time may need to be optimized.

-

-

Washing:

-

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

-

Repeat the wash step two more times to remove unbound this compound.

-

-

Viability Staining:

-

Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

-

Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions to distinguish live from dead cells.

-

-

Flow Cytometry Analysis:

-

Acquire events on a flow cytometer equipped with a 488 nm laser.

-

Detect the this compound fluorescence in the FITC or GFP channel (e.g., 530/30 nm bandpass filter).

-

Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.

-

Gate on the live, single-cell population for analysis of this compound fluorescence intensity.

-

Protocol 2: Competitive Binding Assay

This protocol can be used to screen for unlabeled compounds that compete with this compound for binding to CD4.

Materials:

-

Same as Protocol 1

-

Unlabeled competitor compound(s)

Procedure:

-

Cell Preparation: Prepare cells as described in Protocol 1.

-

Competitive Incubation:

-

Prepare serial dilutions of the unlabeled competitor compound in Flow Cytometry Staining Buffer.

-

Add the desired concentration of the competitor to the cell suspension and incubate for 15-30 minutes at 4°C.

-

Add a fixed, non-saturating concentration of this compound to all tubes (including a no-competitor control). The concentration of this compound should be at or below its Kd for CD4, if known.

-

Incubate for an additional 30-60 minutes at 4°C, protected from light.

-

-

Washing and Analysis:

-

Wash the cells as described in Protocol 1.

-

Perform viability staining and analyze the samples by flow cytometry as outlined in Protocol 1.

-

A decrease in the mean fluorescence intensity (MFI) of this compound in the presence of the competitor indicates binding competition.

-

Mandatory Visualizations

Caption: Experimental Workflow for this compound Staining.

Caption: Proposed Mechanism of this compound Action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

- 6. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]

- 7. research.pasteur.fr [research.pasteur.fr]

- 8. cdn.10xgenomics.com [cdn.10xgenomics.com]

- 9. ecosystem.drgpcr.com [ecosystem.drgpcr.com]